molecular formula C19H19FN4O3 B2521679 2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-21-4

2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2521679
CAS No.: 2034533-21-4
M. Wt: 370.384
InChI Key: LNLDMEKUZJSHGF-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-inflammatory properties. These compounds, including various pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and evaluated for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition activities, demonstrating potential as therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

Research into the development of new routes to pyridino[2,3-d]pyrimidin-4-one and related derivatives has expanded the toolkit available for the synthesis of heterocyclic compounds. These methodologies enable the creation of complex structures that are valuable in drug discovery and development, showcasing the versatility of pyrimidinone-based compounds in organic chemistry (Hassneen & Abdallah, 2003).

Anticonvulsant and Antidepressant Properties

A series of pyrido[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities. These studies have identified compounds with significant efficacy, surpassing even that of reference drugs, highlighting the potential of pyrimidinone derivatives in treating neurological disorders (Zhang et al., 2016).

Molecular Imaging Applications

The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of peripheral benzodiazepine receptor using positron emission tomography (PET) have been reported. These compounds, radiolabeled with fluorine-18, demonstrate high affinity and selectivity for peripheral benzodiazepine receptors, making them useful tools in the imaging of neuroinflammatory and neurodegenerative diseases (Fookes et al., 2008).

Antimicrobial Activity

Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed mild activities against various strains, contributing to the development of new antimicrobial agents (Gomha et al., 2018).

Future Directions

The study of compounds containing isoxazole rings is a vibrant field due to their diverse biological activities. Future research might explore the potential biological activities of this compound .

Properties

IUPAC Name

5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-11-14(12(2)27-22-11)4-6-18(25)23-8-7-16-15(10-23)19(26)24-9-13(20)3-5-17(24)21-16/h3,5,9H,4,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDMEKUZJSHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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